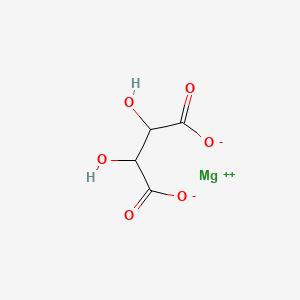

Magnesium tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Mg/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZDLCBWNVUYIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20752-56-1 | |

| Record name | Magnesium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Magnesium Tartrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of magnesium tartrate crystals, materials of interest for their potential applications in various fields, including pharmaceuticals due to their nonlinear optical (NLO) properties. This document details the experimental protocols for common synthesis methods and the subsequent analytical techniques used to characterize the resulting crystals. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow of the entire process is visualized.

Synthesis of this compound Crystals

The formation of this compound crystals can be achieved through various methods, with the gel growth technique and slow evaporation method being two commonly employed approaches.

Gel Growth Method (Single Diffusion)

The gel growth technique is a simple and inexpensive method for growing single crystals of substances with low solubility in water.[1][2][3] It relies on the slow diffusion of reactants through a hydro-silica gel medium, which controls the rate of reaction and promotes the growth of well-defined crystals.[4][5]

Experimental Protocol:

-

Gel Preparation: A solution of sodium metasilicate (Na₂SiO₃·5H₂O) with a specific gravity of 1.05 g/cm³ is mixed with a 1 M solution of tartaric acid.[2] The mixture is stirred constantly to prevent localized gelation.[1] The pH of the gel is a critical parameter and is typically adjusted to a specific value, for instance, 5.[1]

-

Crystallization Apparatus: Borosilicate glass test tubes (e.g., 20 cm in length and 2.5 cm in internal diameter) are used as the crystallization vessels.[2]

-

Reactant Addition: After the gel has set, an aqueous solution of a magnesium salt, such as magnesium chloride (MgCl₂·6H₂O), is carefully added as the supernatant.[1][6]

-

Crystal Growth: The magnesium ions from the supernatant diffuse slowly into the gel, reacting with the tartrate ions to form this compound crystals within the gel column and at the gel-liquid interface.[2] The growth process is typically carried out at ambient temperature.[6]

Slow Evaporation Method

The slow evaporation technique is another common method for growing single crystals from a solution.[7] This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to supersaturation and subsequent crystal formation.

Experimental Protocol:

-

Solution Preparation: Equimolar amounts of a magnesium salt and tartaric acid are dissolved in a solvent, typically deionized water.[7]

-

Crystallization: The solution is placed in a beaker covered with a perforated sheet (e.g., filter paper) to control the rate of evaporation.[7]

-

Incubation: The setup is left undisturbed at room temperature for an extended period (e.g., 30 days) to allow for the slow evaporation of the solvent and the growth of single crystals.[7]

Characterization of this compound Crystals

A suite of analytical techniques is employed to determine the structural, spectral, and thermal properties of the synthesized this compound crystals.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to identify the crystalline phases and determine the crystal structure of a material.[8] The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to each crystalline material.[9]

Experimental Protocol:

-

Sample Preparation: The grown crystals are finely powdered using a mortar and pestle.[7]

-

Data Acquisition: The powder sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer with a specific X-ray source (e.g., CuKα radiation with λ=1.5406 Å).[7] The data is typically collected over a 2θ range of 20° to 80° with a slow scan rate (e.g., 1° per minute).[7]

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters (a, b, c) and the crystal system.[7] This is often done using specialized software to index the diffraction peaks.

Table 1: Crystallographic Data for this compound Crystals

| Crystal System | a (Å) | b (Å) | c (Å) | Reference |

| Orthorhombic | 9.1820 | 11.2062 | 7.9529 | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The resulting spectrum provides a molecular fingerprint of the sample.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered crystal sample is mixed with potassium bromide (KBr) and pressed into a pellet.[7]

-

Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer over a specific wavenumber range, typically 4000-400 cm⁻¹.[2][7]

Table 2: FTIR Peak Assignments for this compound Crystals

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3695 | O-H stretching (Mg-OH) | [10] |

| ~3400 | O-H stretching (water of crystallization) | [2][6] |

| ~2900 | C-H stretching | [2] |

| ~1635 | Hygroscopic water | [11] |

| ~1600 | C=O stretching | [2] |

| ~1420, ~1540 | Signals for MgO and Mg(OH)₂ | [10] |

| ~1350 | C-O stretching | [2] |

| ~1100 | Si-O vibrations | [11] |

| ~847 | O-H deformation | [11] |

| ~790 | Si-O-Si symmetrical stretching | [11] |

| Below 600 | Metal-Oxygen bonding | [2] |

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.[12][13] Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions.[14]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the powdered crystal is placed in a sample pan (e.g., alumina crucible).[6]

-

Data Acquisition: The TGA/DTA analysis is performed using a thermal analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) over a specified temperature range (e.g., 30-800 °C).[6]

Table 3: Thermal Decomposition Data for this compound Crystals

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Decomposed Products | Reference |

| 1 | 39 - ~106 | Varies | Water of crystallization (H₂O) | [1][6] |

| 2 | ~215 - 275 | Varies | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |

| 3 (for some samples) | above 70 - 90 | 58.52 | CO, H₂, H₂O | [15] |

Note: The exact decomposition temperatures and weight loss percentages can vary depending on the specific hydrate form and experimental conditions.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX)

SEM is used to visualize the surface morphology and topography of the crystals.[1] EDX is an analytical technique coupled with SEM that provides elemental analysis of the sample.[16]

Experimental Protocol:

-

Sample Preparation: The crystals are mounted on a sample stub using conductive adhesive. For non-conductive samples, a thin coating of a conductive material (e.g., gold) is applied.

-

Imaging and Analysis: The sample is introduced into the SEM chamber, and images are captured at various magnifications. EDX analysis is performed on selected areas to determine the elemental composition.[1][6]

Table 4: Elemental Analysis Data for this compound Crystals

| Element | Weight % | Atomic % | Reference |

| Magnesium (Mg) | 21.95 | 14.67 | [6] |

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound crystals.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and characterization of this compound crystals. The provided experimental protocols for gel growth and slow evaporation methods, along with the detailed procedures for PXRD, FTIR, thermal analysis, and SEM/EDX, offer a solid foundation for researchers in this field. The tabulated quantitative data allows for a clear comparison of the material's properties. The logical workflow diagram provides a visual representation of the entire process, from synthesis to data interpretation. This comprehensive information is intended to support further research and development involving this compound crystals, particularly in areas such as pharmaceuticals and materials science.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. ijirset.com [ijirset.com]

- 3. Gel Growth, Powder XRD and FTIR Study of Magnesium Levo-Tartrate Crystals | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. ijariie.com [ijariie.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 9. rigaku.com [rigaku.com]

- 10. researchgate.net [researchgate.net]

- 11. A Fourier transform infrared spectroscopic study of Mg-rich, Mg-poor and acid leached palygorskites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. photos.labwrench.com [photos.labwrench.com]

- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of magnesium tartrate. It details the synthesis methodologies, analytical techniques, and key structural data pertinent to its various crystalline forms. This document serves as a core reference for professionals engaged in materials science, pharmaceutical development, and chemical research, offering detailed experimental protocols and structured data for practical application.

Introduction to this compound

This compound, the magnesium salt of tartaric acid, is an organic-inorganic hybrid material with applications in various fields, including as a precursor for magnesium-based compounds and potentially in pharmaceuticals.[1] The analysis of its crystal structure is crucial for understanding its physicochemical properties, stability, and behavior in solid-state applications. This compound can exist in several forms, including different hydration states and polymorphs, which are influenced by the stereoisomer of tartaric acid used and the synthesis conditions.[2] The most commonly reported form is this compound tetrahydrate (MgC₄H₄O₆·4H₂O).[3]

Synthesis and Crystallization Methodologies

The formation of high-quality this compound crystals is a prerequisite for accurate structural analysis. Several methods have been successfully employed to synthesize and grow these crystals.

-

Solution-Based Crystal Growth: This is a fundamental approach for producing this compound crystals. The slow evaporation solution growth technique is a conventional and effective method for obtaining large, high-quality single crystals.[2][4] This process involves dissolving the reactants in a suitable solvent (e.g., water) and allowing the solvent to evaporate slowly, leading to supersaturation and subsequent crystal nucleation and growth.[2][4]

-

Gel Diffusion Technique: Single crystals of this compound tetrahydrate can be grown using a single diffusion silica gel technique at ambient temperatures.[3] This method controls the rate of reaction and crystallization, often yielding well-defined, though sometimes opaque, crystals.[3]

-

Hydrothermal Synthesis: This versatile method involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and under high pressure.[2] It allows for precise control over the crystallization process, enabling the formation of distinct crystalline modifications by varying parameters such as reaction temperature and the specific stereoisomer of tartaric acid.[2]

Analytical Techniques for Structural Characterization

A multi-technique approach is essential for a thorough analysis of the crystal structure and properties of this compound.

-

Powder X-ray Diffraction (PXRD): PXRD is a primary technique used to identify the crystalline phase, determine the crystal system, and calculate lattice parameters. The presence of sharp peaks in the diffraction pattern confirms the crystalline nature of the material.[3][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the functional groups present in the molecule. For this compound, it confirms the presence of water of crystallization, C=O stretching, C-O stretching, C-H stretching, and the metal-oxygen (Mg-O) bond.[2][3][5]

-

Energy-Dispersive X-ray Analysis (EDAX/EDX): This elemental analysis technique confirms the presence and relative abundance of the constituent elements, such as magnesium, carbon, and oxygen, in the grown crystals.[3][5]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the crystals.[3] It is particularly useful for confirming the hydration state by quantifying the mass loss corresponding to the removal of water molecules upon heating.[3]

Quantitative Data and Structural Properties

The following tables summarize the key quantitative data reported for this compound.

Table 1: Crystallographic Data for this compound Tetrahydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [3] |

| Lattice Parameter (a) | 9.1820 Å | [3] |

| Lattice Parameter (b) | 11.2062 Å | [3] |

| Lattice Parameter (c) | 7.9529 Å | [3] |

| Chemical Formula | MgC₄H₄O₆·4H₂O | [3] |

| Molecular Weight | 244.403 g/mol |[3] |

Table 2: Thermal Analysis Data for this compound Tetrahydrate

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Thermal Stability | Onset of decomposition | 39 °C | [3] |

| Decomposition Stage 1 | Temperature range for dehydration | 39 °C to 197 °C | [3] |

| Mass Loss | Corresponds to the loss of four water molecules | Confirms tetrahydrate form |[3] |

Table 3: Polymorphism and Crystalline Modifications

| Tartaric Acid Isomer | Synthesis Condition | Resulting Form | Space Group | Reference |

|---|---|---|---|---|

| d,l-tartaric acid (racemic) | 100 °C | Dimeric form, Mg(d,l-tart)(H₂O)₂·3H₂O | Pban | [2] |

| d-tartaric acid (chiral) | 100 °C | Different, distinct crystal structures | Not specified |[2] |

Detailed Experimental Protocols

This section provides standardized methodologies for the key experiments involved in the analysis of this compound.

Protocol 1: Crystal Growth via Single Diffusion Silica Gel Technique

-

Gel Preparation: Prepare a sodium metasilicate solution of a specific density and pour it into a test tube.

-

Acidification: Add tartaric acid to the gel to set it at a desired pH and allow it to set for approximately 24-48 hours.

-

Reactant Addition: Once the gel is set, carefully pour an aqueous solution of magnesium chloride or another magnesium salt on top of the gel.

-

Crystal Growth: Seal the test tube and leave it undisturbed at ambient temperature. Crystals will grow within the gel matrix over a period of several days to weeks.[3]

-

Harvesting: Carefully excavate the grown crystals from the gel, wash them with deionized water, and dry them.

Protocol 2: Crystal Growth via Slow Evaporation Solution Technique

-

Solution Preparation: Prepare a saturated or near-saturated aqueous solution of this compound by reacting a magnesium salt (e.g., magnesium carbonate) with tartaric acid in water.

-

Filtration: Filter the solution to remove any undissolved impurities.

-

Evaporation: Place the solution in a beaker covered with a perforated lid (e.g., filter paper with small holes) to allow for slow evaporation of the solvent at a constant, controlled temperature.

-

Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.[2][4] The process can take several days to weeks.[4]

-

Collection: Collect the crystals from the solution and dry them on a filter paper.

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: Finely grind the harvested this compound crystals into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder or a capillary tube.[4]

-

Data Acquisition: Place the sample in a powder diffractometer. Scan the sample over a specified 2θ range (e.g., 10-80 degrees) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Analyze the resulting diffraction pattern to identify the peak positions (2θ values) and intensities. Use this data to determine the crystal system and lattice parameters by comparing it with standard diffraction databases (e.g., ICDD).[6]

Protocol 4: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the crystalline sample (e.g., 10-15 mg) into a TGA crucible (e.g., alumina or platinum).[3]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., static air or dynamic nitrogen).[7] Record the sample weight as a function of temperature over a specified range (e.g., 30-800 °C).[3]

-

Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs and the percentage of weight loss in each step to determine the thermal stability and composition (e.g., water of hydration).[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Influence of precursors on this compound polymorphism.

References

Solubility of Magnesium Tartrate in Organic Solvents: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of magnesium tartrate in various organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unavailable. However, qualitative assessments consistently indicate its poor solubility in alcoholic solvents. This guide synthesizes the available qualitative information for this compound and presents quantitative data for analogous compounds, including other tartrate salts and magnesium organic salts, to provide a comparative context.

Furthermore, this document outlines a detailed experimental protocol for the systematic determination of this compound solubility in organic solvents using the reliable shake-flask method coupled with modern analytical techniques. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation, enabling them to make informed decisions regarding the use of this compound in non-aqueous systems.

Introduction

This compound, the magnesium salt of tartaric acid, is a compound of interest in the pharmaceutical and food industries. While its properties in aqueous systems are relatively well-understood, its behavior in organic solvents is a critical knowledge gap. Understanding the solubility of this compound in organic solvents is essential for a variety of applications, including:

-

Drug Formulation: Development of non-aqueous formulations and delivery systems.

-

Chemical Synthesis: Use as a reactant or catalyst in organic media.

-

Purification and Crystallization: Selection of appropriate anti-solvents for purification processes.

This guide aims to address this knowledge gap by providing a thorough review of existing information and a practical framework for its experimental determination.

Solubility of this compound: Current State of Knowledge

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in common organic solvents. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility of this compound:

| Solvent Class | Solubility Description |

| Alcohols | Insoluble |

This general insolubility in alcohols suggests that this compound, as a salt of a dicarboxylic acid, exhibits strong ionic interactions within its crystal lattice, which are not readily overcome by the solvation forces of less polar organic solvents compared to water.

Comparative Solubility Data of Analogous Compounds

To provide a framework for estimating the solubility of this compound, this section presents data for other tartrate salts and magnesium-containing organic salts in various organic solvents.

Solubility of Other Tartrate Salts

The solubility of other metal tartrates in organic solvents is also generally low, reinforcing the expected behavior of this compound.

Table 1: Solubility of Sodium and Calcium Tartrate in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sodium Tartrate | Alcohol | Not Specified | Insoluble | [1] |

| Organic Solvents | Not Specified | Insoluble | [1] | |

| Calcium Tartrate | Ethanol | Not Specified | Sparingly Soluble | [2] |

| Diethyl Ether | Not Specified | Slightly Soluble | [2] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms from the cited sources and are not quantitatively defined here.

Solubility of Other Magnesium Organic Salts

Examining other organic salts of magnesium can also provide insights into the expected solubility of this compound.

Table 2: Solubility of Magnesium Acetate and Magnesium Citrate in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Magnesium Acetate | Alcohol | Not Specified | Limited Solubility | [3] |

| Ether | Not Specified | Limited Solubility | [3] | |

| Magnesium Acetate | Acetone | Not Specified | Insoluble | [4] |

| Methanol | 15 | 5.25 | [4] | |

| Magnesium Acetate Tetrahydrate | Ethanol | Not Specified | Very Soluble | [5] |

| Magnesium Citrate | Ethanol | Not Specified | Practically Insoluble | [6] |

The data for analogous compounds consistently point towards low solubility of ionic salts in less polar organic solvents. The notable exception of magnesium acetate tetrahydrate in ethanol highlights that the hydration state of the salt can significantly influence its solubility and should be a key consideration in any experimental design.[5]

Recommended Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust and well-defined experimental protocol is necessary. The following section details the recommended methodology for determining the solubility of this compound in various organic solvents.

Principle: Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

This compound (specify hydration state)

-

Organic Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane)

-

Analytical Balance

-

Shaking Incubator or Orbital Shaker with Temperature Control

-

Centrifuge

-

Syringe Filters (solvent-compatible, e.g., PTFE)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or an Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectrometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart illustrating the shake-flask method for determining the solubility of this compound.

Detailed Procedure

-

Preparation:

-

Accurately weigh an amount of this compound sufficient to ensure an excess of solid will remain after equilibration and add it to a series of glass vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of magnesium or tartrate in the diluted sample using a validated analytical method.

-

HPLC: An HPLC method can be developed to quantify the tartrate anion. A reversed-phase column with a UV detector would be a suitable starting point.

-

ICP/AA: These techniques can be used to determine the concentration of magnesium ions.

-

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

-

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Molar mass of Mg Tartrate) / (Molar mass of analyte ion) × 100

-

-

Logical Relationships in Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.

Caption: A diagram showing the key thermodynamic factors that influence the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, qualitative evidence and data from analogous compounds strongly suggest poor solubility in most non-aqueous media. For researchers and drug development professionals requiring precise solubility values, experimental determination is essential. The detailed protocol provided in this guide, based on the shake-flask method and modern analytical techniques, offers a robust framework for obtaining this critical data. A systematic study of this compound's solubility across a range of organic solvents would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium tartrate, specifically focusing on this compound tetrahydrate (MgC₄H₄O₆·4H₂O). The information presented is curated from scientific literature and is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a salt of tartaric acid that finds applications in various fields, including pharmaceuticals and materials science. Understanding its thermal behavior is crucial for determining its stability, purity, and for the synthesis of magnesium-based materials, such as magnesium oxide (MgO), which can be a final decomposition product.[1] The thermal decomposition of this compound tetrahydrate is a multi-stage process involving dehydration and the breakdown of the organic tartrate moiety, ultimately yielding magnesium oxide.

Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate (MgC₄H₄O₆·4H₂O) proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves the initial loss of water of hydration, followed by the decomposition of the anhydrous salt into intermediate products, and finally, the formation of a stable metal oxide residue.

The generally accepted decomposition pathway occurs in four main stages:

-

Dehydration: The initial stage involves the loss of the four molecules of water of crystallization to form anhydrous this compound.

-

Decomposition of Anhydrous Tartrate: The anhydrous this compound then decomposes into magnesium oxalate.

-

Decomposition of Magnesium Oxalate: The intermediate magnesium oxalate further decomposes to form magnesium carbonate.

-

Final Decomposition to Magnesium Oxide: In the final stage, magnesium carbonate decomposes to yield the final product, magnesium oxide.

Quantitative Data Summary

The following table summarizes the quantitative data for each stage of the thermal decomposition of this compound tetrahydrate.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| Stage I: Dehydration | 39 - 197 | 29.46 | 29.48 | Anhydrous this compound (MgC₄H₄O₆) |

| Stage II: Anhydrous Tartrate Decomposition | ~197 - 432 | 28.62 | 28.60 | Magnesium Oxalate (MgC₂O₄) |

| Stage III: Magnesium Oxalate Decomposition | 432 - 616 | 18.00 | 18.01 | Magnesium Carbonate (MgCO₃) |

| Stage IV: Magnesium Carbonate Decomposition | ~616 - 800 | 18.00 | 18.01 | Magnesium Oxide (MgO) |

Note: The temperature ranges and observed mass loss are based on the findings from the study on this compound crystals grown by the gel technique. The final decomposition stage of magnesium carbonate to magnesium oxide is a well-established thermal event for magnesium salts.[2][3][4]

Detailed Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following provides a detailed methodology for conducting such an analysis on this compound tetrahydrate.

Instrumentation

-

Thermogravimetric Analyzer (TGA): Capable of controlled heating and precise mass measurement.

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To measure temperature differences or heat flow between the sample and a reference.

-

Sample Crucibles: Typically alumina or platinum.

-

Purge Gas System: To maintain a controlled atmosphere (e.g., nitrogen, air).

Sample Preparation

-

A small amount of the this compound tetrahydrate sample (typically 5-10 mg) is accurately weighed.

-

The sample is placed evenly in the sample crucible.

TGA/DTA Analysis Procedure

-

The sample crucible is placed in the TGA instrument.

-

An inert reference crucible (usually empty) is placed on the reference holder.

-

The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample and the temperature difference between the sample and the reference are continuously recorded as a function of temperature.

-

The resulting TGA (mass vs. temperature) and DTA/DSC (temperature difference/heat flow vs. temperature) curves are then analyzed to determine the decomposition stages, temperature ranges, and mass losses.

Visualization of Pathways and Workflows

Thermal Decomposition Pathway of this compound Tetrahydrate

Caption: Stepwise thermal decomposition of this compound tetrahydrate.

Experimental Workflow for TGA/DTA Analysis

Caption: Typical experimental workflow for TGA/DTA analysis.

References

magnesium tartrate hydrate versus anhydrous forms

An In-depth Technical Guide to Magnesium Tartrate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, focusing on the distinct characteristics and interconversion of its hydrated and anhydrous forms. The document details the physicochemical properties, synthesis, characterization techniques, and pharmacological implications relevant to research and drug development.

Physicochemical Properties

This compound's properties are significantly influenced by its hydration state. The presence of water molecules in the crystal lattice affects its molecular weight, stability, and potentially its solubility. The anhydrous form is typically produced via the dehydration of a hydrated precursor.[1] The chirality of the tartaric acid ligand (D-, L-, or D,L-racemic) also plays a crucial role in determining the final crystal architecture.[1]

Table 1: Comparative Physicochemical Properties

| Property | This compound Hydrate | Anhydrous this compound |

| Molecular Formula | MgC₄H₄O₆·nH₂O (e.g., n=2.5[2], n=4[3], n=5[1][4]) | MgC₄H₄O₆ |

| Molecular Weight | 172.38 g/mol (anhydrous) + n * 18.015 g/mol | 172.38 g/mol [5] |

| Appearance | White crystalline powder[6] | White powder |

| Solubility in Water | High (> 100 g/L for 2.5-hydrate)[2] | Data not specified; solubility may differ from hydrate |

| Thermal Stability | Dehydrates upon heating to form the anhydrous version before decomposing at higher temperatures.[1][3] | Decomposes at higher temperatures into magnesium oxide.[1] |

| CAS Number | 20752-56-1 (anhydrous)[2][5] | 20752-56-1[2][5] |

Synthesis and Interconversion

The synthesis of this compound typically involves the reaction of a magnesium source, such as magnesium oxide or magnesium chloride, with tartaric acid in an aqueous solution.[7][8] The specific hydrate form obtained can be dependent on the reaction temperature.[1] The anhydrous form is subsequently produced by controlled thermal dehydration of the isolated hydrate.[1]

Caption: Logical relationship between synthesis, hydrated/anhydrous forms, and decomposition.

Experimental Protocols

Precise characterization is essential to confirm the identity and purity of the specific form of this compound. Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) are key analytical techniques.

Experimental Workflow

The general workflow for producing and characterizing these materials involves synthesis, isolation of the hydrated form, characterization, conversion to the anhydrous form, and subsequent characterization.

Caption: Synthesis, conversion, and characterization workflow for this compound forms.

Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of this compound hydrates.[3][9]

-

Objective: To quantify the water of hydration and determine the decomposition temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Place 5-10 mg of the this compound hydrate sample into an appropriate TGA pan (e.g., alumina).

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis.

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation:

-

The initial mass loss at lower temperatures (typically < 200 °C) corresponds to the loss of water molecules.[3] The percentage mass loss can be used to calculate the number of water molecules (n) in the hydrate formula.

-

Subsequent sharp mass losses at higher temperatures indicate the decomposition of the anhydrous tartrate structure into magnesium oxide.[1]

-

Table 2: Representative TGA Data for this compound Tetrahydrate

| Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 39 - 197 | Dehydration (Loss of 4 H₂O) | 29.47% | ~29.5%[3] |

| > 200 | Decomposition of Anhydrous Salt | - | Varies |

Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phase and confirm the conversion from a hydrated to an anhydrous form.[7][10]

-

Objective: To obtain the diffraction pattern of the crystalline solid for phase identification.

-

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Methodology:

-

Finely grind the this compound sample to a homogenous powder.

-

Mount the powder onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a specified 2θ range (e.g., 5° to 70°) at a defined step size and scan speed.

-

Record the diffraction intensity as a function of the 2θ angle.

-

-

Data Interpretation:

-

The resulting diffraction pattern is a fingerprint of the material's crystal structure.

-

The pattern for the hydrated form will show a distinct set of peaks.[7]

-

Upon successful conversion to the anhydrous form, a new and different diffraction pattern will emerge, confirming the structural transformation.[1] The patterns can be compared to reference data from crystallographic databases.[10]

-

Pharmacological Considerations

Magnesium is a critical ion in numerous physiological processes, acting as a cofactor for over 300 enzymes and playing a key role in signal transduction.[11] The bioavailability of magnesium supplements is a critical factor in their efficacy and is highly dependent on solubility.[12]

Signaling Pathways

Magnesium ions (Mg²⁺) are known to modulate several key signaling pathways, particularly in the context of immunomodulation and osteogenesis.[[“]][[“]]

-

TRPM7–PI3K–AKT1 Axis: Mg²⁺ can activate the TRPM7 channel in immune cells like macrophages, triggering the PI3K–AKT1 pathway, which helps suppress the production of inflammatory cytokines.[[“]][[“]]

-

TLR–NF-κB/MAPK Pathways: Magnesium can inhibit the activation of Toll-like receptor 4 (TLR4), which in turn downregulates the NF-κB and MAPK signaling pathways, reducing inflammation.[[“]][[“]]

Caption: Mg²⁺ activation of the TRPM7-PI3K-AKT1 axis to suppress inflammation.

The tartrate moiety itself is primarily known for its role in plant metabolism.[15][16] In humans, its direct signaling roles are less defined, but as an organic acid, it can influence the local pH and chelate minerals.

Bioavailability: Hydrate vs. Anhydrous

The bioavailability of a magnesium salt is strongly correlated with its solubility in the gastrointestinal tract.[12] Generally, organic magnesium salts are more soluble and bioavailable than inorganic forms like magnesium oxide.[12][17]

-

This compound Hydrate: The hydrated form is reported to have high water solubility.[2] This suggests it would likely have good bioavailability, comparable to other organic salts like magnesium citrate and malate.[18][19]

For drug development, the choice between the hydrate and anhydrous form would depend on the desired formulation properties, such as dissolution profile, stability, and hygroscopicity. The anhydrous form may be preferred in formulations sensitive to water, but its impact on bioavailability would need to be experimentally verified.

Conclusion

This compound exists in distinct hydrated and anhydrous crystalline forms, with the hydrated states being the common result of aqueous synthesis. The two forms can be readily distinguished and their conversion monitored using standard analytical techniques like TGA and PXRD. The high solubility of this compound hydrate suggests favorable bioavailability. However, a significant data gap exists regarding the specific solubility and comparative bioavailability of the anhydrous form. For drug development professionals, understanding these differences is critical for formulation design, stability testing, and ensuring optimal therapeutic efficacy. Further research is warranted to directly compare the dissolution kinetics and in vivo absorption of these two forms.

References

- 1. This compound | 20752-56-1 | Benchchem [benchchem.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. ijariie.com [ijariie.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C4H4MgO6 | CID 71586781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104447272A - Production method of magnesium citrate anhydrous - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. codeage.com [codeage.com]

- 12. longdom.org [longdom.org]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

- 15. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 17. nfo.com [nfo.com]

- 18. omega3galil.com [omega3galil.com]

- 19. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Magnesium Tartrate: An In-depth Technical Guide to FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tartrate, the magnesium salt of tartaric acid, is a compound of interest in the pharmaceutical and nutraceutical industries due to its potential as a bioavailable source of magnesium. A thorough understanding of its molecular structure and vibrational properties is crucial for quality control, formulation development, and stability studies. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These complementary techniques offer a non-destructive and detailed fingerprint of the molecule, enabling precise identification and characterization.

This guide outlines detailed experimental protocols for both FTIR and Raman analysis of solid this compound, presents a comparative summary of their characteristic vibrational modes, and illustrates the analytical workflow.

Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a material. When a molecule absorbs infrared radiation or scatters incident radiation (Raman effect), it transitions between vibrational energy levels. The frequencies of these transitions are specific to the types of chemical bonds and the overall molecular structure, providing a unique "fingerprint" of the compound.

-

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the sample. Vibrational modes that result in a change in the molecular dipole moment are IR-active.

-

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.

Often, vibrations that are strong in FTIR are weak in Raman, and vice-versa, making the two techniques highly complementary.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of solid this compound.

Sample Preparation

For accurate and reproducible spectroscopic analysis of solid this compound, proper sample preparation is paramount.

For FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Form: A small amount of finely ground this compound powder is required.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum.

-

For Raman Spectroscopy:

-

Sample Form: A small amount of this compound powder is sufficient.

-

Procedure:

-

Place a small quantity of the this compound powder onto a clean microscope slide or into a shallow well of a sample holder.

-

Gently flatten the surface of the powder with a clean spatula to ensure a level surface for laser focusing.

-

Place the sample holder onto the microscope stage of the Raman spectrometer.

-

Focus the microscope on the surface of the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Instrumentation and Data Acquisition

FTIR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.[1]

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is typically displayed in terms of absorbance or transmittance.

Raman Spectroscopy:

-

Instrument: A Raman spectrometer, often coupled with a microscope for micro-Raman analysis.

-

Laser Excitation: A common choice is a 785 nm or 532 nm laser. The choice depends on the sample's fluorescence characteristics.

-

Laser Power: Kept low (typically <10 mW at the sample) to prevent thermal degradation of the organic tartrate moiety.

-

Spectral Range: Typically 3500 - 200 cm⁻¹.

-

Acquisition Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

Data Presentation: Vibrational Band Assignments

The following tables summarize the characteristic vibrational frequencies and their assignments for this compound as observed in FTIR and Raman spectroscopy.

Table 1: FTIR Spectral Data for Magnesium Levo-Tartrate [1]

| Wave number (cm⁻¹) | Assignment | Vibrational Mode |

| 3452, 2925, 2854 | O-H stretching | Symmetric and Asymmetric Stretching |

| 1621, 1509 | C=O stretching | Asymmetric and Symmetric Stretching of Carboxylate (COO⁻) |

| 1448, 1290, 1238 | C-O stretching | Stretching of C-O single bonds |

| 1385, 1313 | O-H plane deformation | In-plane bending |

| 1122, 1087 | C-C stretching | Skeletal vibrations |

| 937, 843 | O-H deformation out of plane | Out-of-plane bending |

| Below 600 | Metal-Oxygen bonding | Mg-O stretching and bending modes |

Table 2: Predicted Raman Spectral Data for this compound

| Predicted Wave number (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |

| ~2980 - 2900 | C-H stretching | Symmetric and Asymmetric Stretching | Weak |

| ~1600 - 1550 | C=O stretching | Asymmetric Stretching of Carboxylate (COO⁻) | Weak |

| ~1450 - 1380 | C=O stretching | Symmetric Stretching of Carboxylate (COO⁻) | Strong |

| ~1150 - 1050 | C-C stretching | Skeletal vibrations | Medium-Strong |

| ~1100 - 1000 | C-O stretching | Stretching of C-O single bonds | Medium |

| ~950 - 800 | C-C and C-O bending | Skeletal deformations | Medium |

| Below 600 | Metal-Oxygen bonding & Lattice Modes | Mg-O stretching and lattice vibrations | Medium-Strong |

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship of Complementary Techniques

References

An In-Depth Technical Guide to Single Crystal Growth Techniques for Magnesium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary techniques employed for the growth of high-quality single crystals of magnesium tartrate. An essential material in various fields, including pharmaceuticals and materials science, the ability to produce well-defined single crystals is crucial for detailed structural and property analysis. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes experimental workflows for gel growth, slow evaporation solution growth, and hydrothermal synthesis methods.

Introduction to this compound Crystallization

This compound is a metal-organic salt that has garnered interest due to its potential applications in drug development and as a precursor for functional materials. The growth of large, defect-free single crystals is a prerequisite for unequivocal structure determination and the investigation of its physicochemical properties. Several crystal growth techniques have been successfully applied to produce this compound crystals, each with its own set of advantages and challenges. This guide will delve into the specifics of these methods to provide a practical resource for researchers in the field.

Gel Growth Techniques

Gel growth is a powerful method for growing high-quality single crystals of sparingly soluble salts like this compound. The gel medium suppresses rapid nucleation and convection, allowing for slow, diffusion-controlled growth that often results in highly perfect crystals. Two primary configurations are used: single diffusion and double diffusion.

Single Diffusion Method

In the single diffusion technique, one of the reactants is incorporated into the gel matrix, and the other reactant diffuses into the gel from an overlying solution. The reaction and subsequent crystallization occur within the gel.

-

Gel Preparation:

-

Prepare a solution of sodium metasilicate (Na₂SiO₃·5H₂O) with a specific gravity of 1.04 g/cm³ in deionized water.

-

Separately, prepare a 0.5 M solution of tartaric acid (C₄H₆O₆).

-

Slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring to achieve a final pH of 4.5. This prevents premature and localized gelling.

-

Pour the mixture into clean borosilicate glass test tubes (e.g., 20 cm length, 2.5 cm diameter) and cover them to allow the gel to set. Gel setting typically takes 4-5 days at ambient temperature.

-

-

Reactant Addition:

-

After the gel has set and aged for approximately 2 days, carefully pour a 0.5 M aqueous solution of magnesium chloride (MgCl₂) over the gel surface.

-

-

Crystal Growth and Harvesting:

-

Allow the setup to remain undisturbed at ambient temperature. Crystals will nucleate and grow within the gel over a period of several weeks.

-

After approximately 42 days, the crystals can be harvested by carefully excavating them from the gel.

-

Wash the harvested crystals with deionized water to remove any adhering gel.

-

Double Diffusion Method

The double diffusion method involves the diffusion of both reactants from opposite ends of a U-shaped tube or from two different layers in a straight tube, with a central region of pure gel. Crystallization occurs where the two reactants meet and reach a critical supersaturation. While specific literature on the double diffusion growth of this compound is sparse, a protocol can be adapted from similar tartrate compounds.

-

Gel Preparation:

-

Prepare a silica gel with a specific gravity of 1.04 g/cm³ and a pH of 4.5 as described for the single diffusion method.

-

Fill the bottom of a U-shaped glass tube with the gel solution and allow it to set and age.

-

-

Reactant Addition:

-

In one arm of the U-tube, carefully add a 0.5 M aqueous solution of tartaric acid.

-

In the other arm, add a 0.5 M aqueous solution of magnesium chloride.

-

-

Crystal Growth and Harvesting:

-

Seal the ends of the U-tube and leave it undisturbed at ambient temperature.

-

Crystals will form in the central part of the gel where the two solutions diffuse and react. The growth period will be similar to the single diffusion method.

-

Harvest the crystals as previously described.

-

Experimental Workflow for Gel Growth of this compound

Caption: Workflow for single and double diffusion gel growth of this compound.

Slow Evaporation Solution Growth

The slow evaporation technique is a straightforward and widely used method for growing single crystals from solution. It involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution, which is then allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

-

Solution Preparation:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any insoluble impurities.

-

-

Crystal Growth:

-

Pour the saturated solution into a clean beaker or crystallizing dish.

-

Cover the container with a perforated lid (e.g., paraffin film with small holes) to control the rate of evaporation.

-

Place the setup in a vibration-free environment with a stable temperature.

-

-

Crystal Harvesting:

-

Single crystals of this compound can be harvested after a period of 25-30 days.

-

Carefully remove the crystals from the solution and dry them on a filter paper.

-

Experimental Workflow for Slow Evaporation Solution Growth

Caption: Workflow for the slow evaporation solution growth of this compound.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures to increase the solubility of a substance in a solvent (usually water), allowing for the crystallization of materials that are sparingly soluble under ambient conditions. This technique can produce high-quality crystals and can also lead to the formation of different polymorphs.

-

Reactant Preparation:

-

Place a mixture of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) and tartaric acid in a Teflon-lined stainless steel autoclave.

-

Add deionized water to fill the autoclave to a certain percentage of its volume (typically 70-80%).

-

-

Synthesis:

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a temperature between 100 °C and 200 °C and maintain this temperature for a period of 24 to 72 hours.

-

The pressure inside the autoclave will increase due to the heating of the aqueous solution.

-

-

Cooling and Crystal Recovery:

-

Allow the autoclave to cool down slowly to room temperature.

-

Open the autoclave, and collect the crystals.

-

Wash the crystals with deionized water and ethanol, and then dry them in air.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the different crystal growth techniques for this compound.

Table 1: Comparison of Crystal Growth Techniques for this compound

| Parameter | Gel Growth (Single Diffusion) | Slow Evaporation Solution Growth | Hydrothermal Synthesis (Adapted) |

| Growth Time | ~42 days | ~30 days | 1-3 days |

| Crystal Size | Up to 3 x 2 x 2 mm³[1] | Up to 28 x 28 x 2 mm³ | Varies with conditions |

| Temperature | Ambient | Ambient | 100-200 °C |

| Pressure | Atmospheric | Atmospheric | High (autogenous) |

| Primary Advantage | High crystal perfection | Simplicity, large crystals | Access to different phases |

| Primary Disadvantage | Slow growth rate | Potential for solvent inclusions | Requires specialized equipment |

Table 2: Characterization Data of this compound Crystals

| Characterization Technique | Gel Grown Crystals | Slow Evaporation Grown Crystals |

| Crystal System | Orthorhombic[1] | - |

| Lattice Parameters | a = 9.1820 Å, b = 11.2062 Å, c = 7.9529 Å[1] | - |

| FTIR (cm⁻¹) | Confirms presence of water of crystallization, C=O, C-O, and metal-oxygen bonds[1][2] | Confirms presence of various functional groups[3] |

| Thermal Stability (TGA) | Stable up to 39 °C; decomposes in stages, losing water molecules first[1] | Shows weight loss corresponding to the decomposition of the compound[3] |

| UV-Vis-NIR Spectroscopy | Transparent in the visible and NIR regions, suitable for NLO applications[1] | Good optical transparency |

Conclusion

This technical guide has provided a detailed overview of the primary methods for the single crystal growth of this compound. The gel growth technique, particularly single diffusion, is well-documented and yields high-quality crystals, albeit over a long period. The slow evaporation method offers a simpler and faster route to obtaining large single crystals. While specific protocols for double diffusion and hydrothermal synthesis of this compound are less common, adaptable procedures from related compounds offer promising avenues for further exploration and the potential discovery of novel crystalline phases. The choice of a particular technique will depend on the desired crystal size, quality, and the available laboratory resources. The provided protocols and comparative data serve as a valuable starting point for researchers and professionals engaged in the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Magnesium Tartrate as a Precursor for Magnesium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oxide (MgO) nanoparticles are gaining significant attention across various scientific disciplines, particularly in the biomedical and pharmaceutical fields, owing to their biocompatibility, antimicrobial properties, and potential as drug delivery vehicles.[1][2] The synthesis method and the choice of precursor material critically influence the physicochemical properties of MgO nanoparticles, such as their size, morphology, and surface area, which in turn dictate their efficacy in various applications.[3] This document provides detailed application notes and protocols for the synthesis of MgO nanoparticles using magnesium tartrate as a precursor, a method that offers a reliable route to producing these versatile nanomaterials.

The thermal decomposition of this compound is a key process in this synthesis, where the organic tartrate moiety is calcined to yield magnesium oxide. The temperature of calcination is a critical parameter that allows for the tuning of nanoparticle size and crystallinity, thereby enabling the optimization of their properties for specific applications.[2][4][5][6]

Applications in Research and Drug Development

MgO nanoparticles synthesized from this compound are promising candidates for a range of applications:

-

Antimicrobial Agents: Their high surface area-to-volume ratio and the generation of reactive oxygen species contribute to their effectiveness against a broad spectrum of bacteria. The smaller particle sizes, typically achieved at lower calcination temperatures, have been shown to enhance antibacterial activity.[5]

-

Drug Delivery Systems: The porous nature and biocompatibility of MgO nanoparticles make them suitable as carriers for therapeutic agents. Their pH-dependent solubility also offers potential for controlled drug release in specific microenvironments, such as tumor tissues.

-

Bioimaging: While not as common as other nanoparticles, doped MgO nanoparticles can exhibit fluorescence, opening possibilities for their use as bioimaging probes.

-

Scaffolds in Tissue Engineering: MgO nanoparticles can be incorporated into biomaterial scaffolds to enhance their mechanical properties and to provide a sustained release of magnesium ions, which are known to play a role in bone regeneration.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol outlines the synthesis of the this compound precursor via a sol-gel method.

Materials:

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)

-

Tartaric acid (C₄H₆O₆)

-

Absolute ethanol (C₂H₅OH)

-

Deionized water

-

Beakers

-

Magnetic stirrer

-

Drying oven

Procedure:

-

Prepare a solution of magnesium acetate tetrahydrate in deionized water.

-

Prepare a separate solution of tartaric acid in absolute ethanol.

-

Slowly add the tartaric acid solution to the magnesium acetate solution while stirring continuously.

-

Continue stirring the mixture for 2 hours at room temperature to form a homogenous gel.

-

Dry the resulting gel in an oven at 80°C for 24 hours to obtain the this compound precursor powder.

Protocol 2: Synthesis of MgO Nanoparticles by Thermal Decomposition

This protocol describes the calcination of the this compound precursor to produce MgO nanoparticles.

Materials:

-

This compound precursor powder (from Protocol 1)

-

Ceramic crucible

-

Tube furnace with temperature and atmosphere control

-

Mortar and pestle

Procedure:

-

Place a known amount of the this compound precursor powder into a ceramic crucible.

-

Place the crucible in the center of the tube furnace.

-

Heat the furnace to the desired calcination temperature (e.g., 400°C, 500°C, 600°C) at a ramping rate of 5°C/minute under an air atmosphere.

-

Hold the temperature for 3 hours to ensure complete decomposition of the precursor.

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting white powder is magnesium oxide nanoparticles. Gently grind the powder with a mortar and pestle to break up any agglomerates.

-

Store the MgO nanoparticles in a desiccator to prevent hydration.

Data Presentation

The calcination temperature significantly impacts the properties of the resulting MgO nanoparticles. The following table summarizes the expected trends based on literature data for MgO synthesized from various precursors, including specific data for this compound decomposition.

| Calcination Temperature (°C) | Precursor | Average Crystallite Size (nm) | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

| 400 | This compound | - | - | - | [1] |

| 500 | This compound | Cubic Crystal Structure | - | - | [1] |

| 400 | Mg(OH)₂ | - | 80 x 25 | 127.88 | [4] |

| 500 | Mg(OH)₂ | - | 116 x 26 | 88.06 | [4] |

| 600 | Mg(OH)₂ | - | 125 x 32 | 86.45 | [4] |

| 300 | Magnesium Hydroxide | 4.6 | - | - | [5] |

| 500 | Magnesium Hydroxide | 8.5 | - | - | [5] |

| 700 | Magnesium Hydroxide | 13.3 | - | - | [5] |

Note: Specific quantitative data for the effect of a range of calcination temperatures on MgO nanoparticles derived from this compound is limited. The table provides a general trend observed for MgO from other precursors, indicating that increasing calcination temperature leads to larger crystallite and particle sizes and a decrease in specific surface area.

Mandatory Visualizations

References

Application Notes and Protocols: Magnesium Tartrate in Pharmaceutical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tartrate, the magnesium salt of tartaric acid, is emerging as a promising excipient and carrier in advanced pharmaceutical drug delivery systems. Its biocompatibility, biodegradability, and the essential role of magnesium in numerous physiological processes make it an attractive candidate for developing novel therapeutic formulations. These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, including detailed protocols for the formulation and characterization of this compound-based drug carriers. While specific research on this compound nanoparticles is limited, the following protocols are based on established methodologies for similar magnesium-containing biomaterials and nanoparticle systems.

Applications of this compound in Drug Delivery

This compound can be utilized in various drug delivery platforms, primarily leveraging its properties as a matrix-forming agent for controlled release and as a material for nanoparticle synthesis.

-

Controlled-Release Matrix Tablets: this compound can be incorporated into oral solid dosage forms to modulate drug release. Its solubility characteristics can be exploited to create a matrix that swells or erodes over time, providing sustained release of the active pharmaceutical ingredient (API). This is particularly beneficial for drugs requiring prolonged therapeutic levels and for reducing dosing frequency.

-

Nanoparticle-Based Drug Delivery: this compound nanoparticles can serve as carriers for targeted and controlled drug delivery. Their high surface-area-to-volume ratio allows for efficient drug loading.[1] Surface modification of these nanoparticles can further enable targeted delivery to specific tissues or cells, potentially enhancing therapeutic efficacy while minimizing systemic side effects.[1]

-

Vehicle for Poorly Soluble Drugs: The formulation of poorly water-soluble drugs into this compound-based systems can improve their dissolution rate and bioavailability.[2] The carrier can help to present the drug in an amorphous state or as a solid dispersion, enhancing its solubility in physiological fluids.[3]

-

Biocompatible Carrier for Targeted Therapies: Given magnesium's role in cellular processes and the biocompatibility of tartaric acid, this compound is a suitable candidate for delivering therapeutics in sensitive applications, such as cancer therapy.[4][5][6] The inherent properties of magnesium may also offer synergistic therapeutic effects.

Experimental Protocols

The following sections provide detailed experimental protocols for the preparation and characterization of this compound-based drug delivery systems.

Protocol for Synthesis of this compound Nanoparticles

This protocol describes a hypothetical wet-chemical precipitation method for the synthesis of this compound nanoparticles, adapted from methods used for other magnesium-based nanoparticles.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

L-(+)-Tartaric acid (C₄H₆O₆)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M aqueous solution of magnesium chloride.

-

Prepare a 0.5 M aqueous solution of L-(+)-tartaric acid.

-

-

Nanoparticle Precipitation:

-

In a beaker, mix equal volumes of the magnesium chloride and tartaric acid solutions under vigorous stirring (500 rpm) at room temperature.

-

Slowly add 1 M sodium hydroxide solution dropwise to the mixture to adjust the pH to 8-9, inducing the precipitation of this compound nanoparticles.

-

Continue stirring for 2 hours to ensure complete reaction and particle formation.

-

-

Purification:

-

Collect the precipitated nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

-

Discard the supernatant and wash the nanoparticle pellet three times with deionized water and then twice with ethanol to remove unreacted precursors and by-products. Resuspend the pellet by sonication between each wash.

-

-

Drying:

-

After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.

-

Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a fine powder of this compound nanoparticles.

-

Protocol for Drug Loading into Porous this compound Nanoparticles

This protocol outlines a solvent evaporation method for loading a model hydrophobic drug (e.g., curcumin) into the synthesized porous this compound nanoparticles.

Materials:

-

This compound nanoparticles

-

Curcumin (or other hydrophobic API)

-

Ethanol (or other suitable organic solvent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

UV-Vis spectrophotometer

Procedure:

-

Drug Solution Preparation:

-

Dissolve a known amount of curcumin in ethanol to create a stock solution (e.g., 1 mg/mL).

-

-

Drug Loading:

-

Disperse a known weight of this compound nanoparticles in the curcumin solution.

-

Sonicate the mixture for 15 minutes to ensure uniform dispersion.

-

Incubate the mixture under constant stirring for 24 hours in the dark to allow for drug adsorption and diffusion into the nanoparticle pores.

-

-

Solvent Evaporation:

-

Remove the ethanol using a rotary evaporator under reduced pressure. This will leave behind drug-loaded nanoparticles as a thin film.

-

-

Washing and Collection:

-

Resuspend the drug-loaded nanoparticles in deionized water and centrifuge at 12,000 rpm for 20 minutes to remove any unloaded, surface-adsorbed drug.

-

Repeat the washing step twice.

-

Collect the supernatant from each wash to determine the amount of unloaded drug.

-

-

Quantification of Drug Loading:

-

Measure the absorbance of the collected supernatants using a UV-Vis spectrophotometer at the characteristic wavelength of curcumin (around 425 nm).

-

Calculate the amount of unloaded drug using a standard calibration curve.

-

Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release profile of the drug from the this compound nanoparticles.

Materials:

-

Drug-loaded this compound nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of the Release Medium:

-

Prepare PBS solutions at pH 7.4 and pH 5.5.

-

-

Dialysis Setup:

-

Accurately weigh a sample of drug-loaded nanoparticles and suspend it in 5 mL of the release medium (pH 7.4 or 5.5).

-

Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.

-

Immerse the dialysis bag in a beaker containing 50 mL of the corresponding fresh release medium.

-

-

Release Study:

-

Place the beaker in a shaking incubator maintained at 37°C with gentle agitation (100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

-

-

Quantification of Released Drug:

-

Analyze the collected samples using a UV-Vis spectrophotometer to determine the concentration of the released drug.

-

Calculate the cumulative percentage of drug release at each time point.

-

Protocol for Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound nanoparticles on a selected cell line (e.g., HeLa cells).

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound nanoparticles